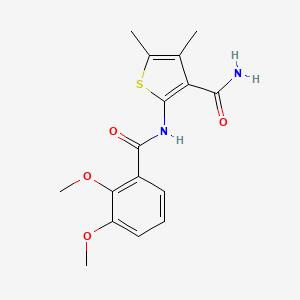
2-(2,3-Dimethoxybenzamido)-4,5-dimethylthiophene-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2,3-Dimethoxybenzamido)-4,5-dimethylthiophene-3-carboxamide is a synthetic organic compound that belongs to the class of benzamides This compound is characterized by the presence of a dimethoxybenzamido group attached to a dimethylthiophene carboxamide core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,3-Dimethoxybenzamido)-4,5-dimethylthiophene-3-carboxamide typically involves the following steps:
Starting Materials: The synthesis begins with 2,3-dimethoxybenzoic acid and 4,5-dimethylthiophene-3-carboxylic acid as the primary starting materials.
Amidation Reaction: The 2,3-dimethoxybenzoic acid is first converted to its corresponding acid chloride using thionyl chloride (SOCl2).
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using larger reactors, and employing continuous flow techniques to enhance yield and efficiency.
化学反応の分析
Types of Reactions
2-(2,3-Dimethoxybenzamido)-4,5-dimethylthiophene-3-carboxamide can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Various nucleophiles depending on the desired substitution
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
科学的研究の応用
2-(2,3-Dimethoxybenzamido)-4,5-dimethylthiophene-3-carboxamide has several scientific research applications, including:
作用機序
The exact mechanism of action of 2-(2,3-Dimethoxybenzamido)-4,5-dimethylthiophene-3-carboxamide is not well-documented. its biological activities are likely related to its ability to interact with specific molecular targets and pathways. For example, its antioxidant activity may involve scavenging free radicals and inhibiting oxidative stress .
類似化合物との比較
Similar Compounds
2,3-Dimethoxybenzamide: Shares the dimethoxybenzamido group but lacks the thiophene carboxamide core.
4,5-Dimethylthiophene-3-carboxamide: Contains the thiophene carboxamide core but lacks the dimethoxybenzamido group.
Uniqueness
2-(2,3-Dimethoxybenzamido)-4,5-dimethylthiophene-3-carboxamide is unique due to the combination of the dimethoxybenzamido group and the dimethylthiophene carboxamide core. This unique structure contributes to its distinct chemical and biological properties .
生物活性
2-(2,3-Dimethoxybenzamido)-4,5-dimethylthiophene-3-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and comparative analysis with related compounds.
Chemical Structure and Properties
The molecular formula of this compound is C16H18N2O3S, with a molecular weight of approximately 334.39 g/mol. The compound features a thiophene ring substituted with a benzamido group and methoxy functionalities, which are known to influence its biological activity.
Synthesis
The synthesis of this compound typically involves:
- Formation of the Thiophene Core : Utilization of 4,5-dimethylthiophene-3-carboxylic acid as the starting material.
- Benzamido Group Introduction : Reaction with 2,3-dimethoxybenzoyl chloride in the presence of a base such as pyridine.
- Purification : The product is purified using techniques such as recrystallization or column chromatography to achieve high purity.
Anticancer Activity
Research has indicated that derivatives of thiophene compounds exhibit significant anticancer properties. For instance, studies involving similar compounds have demonstrated cytotoxic effects against various cancer cell lines, including lung cancer (A549) and breast cancer (MCF-7) cells. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.
- Case Study : A study reported that a related compound showed an IC50 value of 10.88 ± 0.82 µg/mL against A549 cells, indicating potent anticancer activity .
Antioxidant Activity
The antioxidant properties of this compound are attributed to its ability to scavenge free radicals. Compounds with similar structures have shown promising results in DPPH assays, highlighting their potential to mitigate oxidative stress-related damage.
- Example : In related studies, compounds exhibited IC50 values ranging from 30 to 40 µg/mL for radical scavenging activity .
The precise mechanism through which this compound exerts its biological effects is not fully elucidated. However, it is hypothesized that it may:
- Inhibit specific enzymes involved in cancer cell growth.
- Modulate receptor activity related to apoptosis.
- Interact with cellular signaling pathways that regulate oxidative stress.
Comparative Analysis
| Compound Name | Structure | Anticancer Activity (IC50) | Antioxidant Activity (IC50) |
|---|---|---|---|
| This compound | Structure | TBD | TBD |
| Related Compound A | Structure A | 10.88 ± 0.82 µg/mL | 37.23 ± 3.76 µg/mL |
| Related Compound B | Structure B | TBD | TBD |
特性
IUPAC Name |
2-[(2,3-dimethoxybenzoyl)amino]-4,5-dimethylthiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O4S/c1-8-9(2)23-16(12(8)14(17)19)18-15(20)10-6-5-7-11(21-3)13(10)22-4/h5-7H,1-4H3,(H2,17,19)(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXJAPVNIHSXRBX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C(=O)N)NC(=O)C2=C(C(=CC=C2)OC)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














